molecular formula C11H13N5O5S B1210805 1-Dtpgpu CAS No. 80798-22-7

1-Dtpgpu

Cat. No.: B1210805
CAS No.: 80798-22-7
M. Wt: 327.32 g/mol
InChI Key: UXPQSTNGTAGTKO-DEGUGSHBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dtpgpu (Chemical Abstracts Service [CAS] No. 15042-01-0) is a synthetic compound with a molecular formula of C₆H₁₅N₃O₈P and a molecular weight of 288.18 g/mol . Key physicochemical properties include a boiling point of 527.5°C at 760 mmHg, moderate aqueous solubility (log S = -1.55 via ESOL prediction), and a topological polar surface area (TPSA) of 167 Ų, indicative of moderate membrane permeability . Pharmacokinetic parameters derived from computational models suggest low blood-brain barrier (BBB) penetration (BBB permeability score: 0.01) and moderate gastrointestinal (GI) absorption (55%), positioning it as a candidate for non-neurological applications .

Properties

CAS No.

80798-22-7

Molecular Formula

C11H13N5O5S

Molecular Weight

327.32 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(7H-purin-6-ylsulfanyl)oxane-2-carboxamide

InChI

InChI=1S/C11H13N5O5S/c12-8(20)7-5(18)4(17)6(19)11(21-7)22-10-3-9(14-1-13-3)15-2-16-10/h1-2,4-7,11,17-19H,(H2,12,20)(H,13,14,15,16)/t4-,5-,6+,7-,11-/m0/s1

InChI Key

UXPQSTNGTAGTKO-DEGUGSHBSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)SC3C(C(C(C(O3)C(=O)N)O)O)O

Isomeric SMILES

C1=NC2=C(N1)C(=NC=N2)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)N)O)O)O

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SC3C(C(C(C(O3)C(=O)N)O)O)O

Synonyms

1-deoxy-1-(6-thiopurinyl)-beta-glucopyranosiduronamide
1-DTPGPU

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : Compound B’s lower molecular weight (295.15 vs. 288.18) correlates with improved solubility (-2.10 vs. -1.55 log S) but reduced BBB penetration compared to 1-Dtpgpu .
  • Lipophilicity : Compound B’s higher Log Po/w (0.45) enhances membrane permeability, contributing to its 75% GI absorption, whereas 1-Dtpgpu’s negative Log Po/w (-1.21) limits passive diffusion .
  • CYP Inhibition : Compound A’s CYP2D6 inhibition risk necessitates dose adjustments in polypharmacy scenarios, unlike 1-Dtpgpu, which lacks this liability .

Critical Analysis of Data Gaps and Limitations

  • Experimental Validation : Computational predictions (e.g., BBB permeability, solubility) require empirical validation via in vitro assays, as highlighted in ’s methodological frameworks .
  • Clinical Relevance : The absence of in vivo efficacy data for 1-Dtpgpu limits conclusions about its therapeutic superiority over Compound B in high-lipophilicity applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.